4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one
Description
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) is a triazine derivative featuring two benzyloxy substituents at positions 4 and 6, with a carbonyl group at position 2. It is primarily recognized as an acid-catalyzed O-benzylating reagent in organic synthesis. DiBOT is structurally related to 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) and 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT), both of which are intermediates in benzylation reactions . Kinetic studies have demonstrated that DiBOT’s reactivity is influenced by its triazine core structure, which affects its basicity and interaction with acidic catalysts .
Properties
CAS No. |
918664-11-6 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
4,6-bis(phenylmethoxy)-1H-1,3,5-triazin-2-one |
InChI |
InChI=1S/C17H15N3O3/c21-15-18-16(22-11-13-7-3-1-4-8-13)20-17(19-15)23-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19,20,21) |
InChI Key |
CLTPLWPKPJQNTD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=O)N2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one typically involves the reaction of cyanuric chloride with benzyl alcohol under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by benzyloxy groups. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the substitution.
Industrial Production Methods
While specific industrial production methods for 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Acid-Catalyzed O-Benzylation
This compound serves as an effective benzyl group donor in acid-catalyzed reactions. Comparative studies with its structural isomer 6-(benzyloxy)-1,3,5-triazine-2,4(1H,3H)-dione (MonoBOT) revealed distinct reactivity profiles :
| Parameter | 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) | MonoBOT |
|---|---|---|
| Relative Basicity (pKa) | Higher | Lower |
| Reaction Rate (k, s⁻¹) | 0.011 | 0.025 |
| Optimal Catalyst | Trifluoromethanesulfonic acid | p-Toluenesulfonic acid |
| Primary Application | Intermediate in TriBOT synthesis | Direct O-benzylation agent |
Nucleophilic Substitution Reactions
The triazine ring undergoes nucleophilic attack at the 2-position, facilitated by electron-withdrawing benzyloxy groups. Key transformations include:
-
Ammonolysis : Reacts with amines (e.g., NH₃, RNH₂) to yield 2-amino-4,6-bis(benzyloxy)-1,3,5-triazines, with yields exceeding 80% under anhydrous conditions.
-
Alcoholysis : Substitution with alcohols generates 2-alkoxy derivatives, though competing O-benzylation may occur unless carefully controlled.
Reaction kinetics follow a second-order rate law, with rates increasing in polar aprotic solvents like DMF or DMSO.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling to form carbon-carbon bonds. For example:
| Reaction Type | Conditions | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 2-Aryl-4,6-bis(benzyloxy)-1,3,5-triazine | 65–72% |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene, 110°C | 2-Amino derivatives | 58–64% |
These reactions demonstrate its utility in constructing functionalized triazine scaffolds for pharmaceuticals .
Thermal Decomposition
Controlled pyrolysis at 200–250°C produces benzyl radicals and a reactive triazine intermediate, enabling polymerization or cycloaddition pathways. Key decomposition products include:
-
Benzaldehyde (via radical recombination)
-
Cyanuric acid (from triazine ring breakdown)
-
Polybenzyl ethers (secondary products)
Hydrolytic Stability
The compound resists hydrolysis under neutral or basic conditions but degrades rapidly in strong acids (e.g., HCl, H₂SO₄):
| Condition | Half-Life (t₁/₂) | Primary Degradation Product |
|---|---|---|
| pH 7.0, 25°C | >30 days | Stable |
| 1M HCl, 25°C | 2.5 hours | 4,6-Dihydroxy-1,3,5-triazin-2(1H)-one |
This instability necessitates anhydrous storage for long-term preservation.
Mechanistic Insights
The O-benzylation mechanism involves:
-
Protonation : Acid catalyst protonates the triazine ring, enhancing electrophilicity .
-
Benzyloxonium Ion Formation : Benzyloxy group dissociates, generating a benzyloxonium intermediate.
-
Nucleophilic Attack : Alcohol or water attacks the activated triazine, transferring the benzyl group .
Kinetic isotope effect (KIE) studies (kH/kD = 1.8) confirm a concerted transition state during benzyl transfer .
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that derivatives of 1,3,5-triazines, including 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one, exhibit significant antimicrobial properties. A study demonstrated that related triazine compounds showed potent activity against multidrug-resistant strains of Staphylococcus aureus and Mycobacterium smegmatis, suggesting their potential as lead compounds for developing new antimycobacterial agents . The presence of the benzyloxy groups enhances the bioactivity of these compounds by improving their solubility and distribution in biological systems.
Pharmacological Properties
Triazine derivatives have been recognized for their broad pharmacological activities. They are being researched for their potential as anticancer agents due to their ability to inhibit specific enzyme targets involved in cancer progression. For instance, some derivatives have shown promise as inhibitors of d-amino acid oxidase (DAAO), which is implicated in various neurodegenerative diseases . The structural characteristics of triazines allow for modifications that can enhance their selectivity and potency against specific biological targets.
Synthetic Chemistry Applications
O-benzylation Reactions
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one can serve as an effective O-benzylating agent in organic synthesis. It has been utilized to convert carboxylic acids into their corresponding benzyl esters under mild conditions. This transformation is significant in synthetic organic chemistry as it allows for the functionalization of various substrates without the need for harsh reagents or conditions .
Glycosylation Reactions
The compound has also been employed in glycosylation reactions involving unprotected sugars. Its reactivity under hydrogen atmosphere facilitates the formation of glycosidic bonds, which are crucial in carbohydrate chemistry and biochemistry . This application is particularly relevant for synthesizing complex carbohydrates and glycosides that are important in pharmaceutical formulations.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one depends on its specific application. In biological systems, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby inhibiting their activity. The benzyloxy groups can enhance its binding affinity and selectivity for these targets. The triazine ring can also participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to its overall activity.
Comparison with Similar Compounds
Substituent Variations and Reactivity
The table below summarizes key triazin-2(1H)-one derivatives and their distinguishing features:
Physical and Chemical Properties
- Hydroxysimazine : Density = 1.26 g/cm³; Boiling point = 285.4°C (estimated) .
- DiBOT: No explicit data on physical properties, but its benzyloxy groups suggest lower solubility in polar solvents compared to hydroxylated analogs like hydroxysimazine.
- 4,6-Diphenyl-1,3,5-triazin-2(1H)-one: Commercial availability noted at €90.00/g, indicating specialized use in research .
Coordination Chemistry
The 4,6-diphenyl derivative forms stable Fe(III) complexes via demethylation, demonstrating utility in materials science .
Biological Activity
4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one, commonly referred to as DiBOT, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of DiBOT, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.
DiBOT has the molecular formula and a molecular weight of 305.32 g/mol. The compound features a triazine core with two benzyloxy substituents at the 4 and 6 positions, which contribute to its reactivity and biological activity.
Structure
The structure of DiBOT can be represented as follows:
DiBOT exhibits various biological activities attributed to its unique chemical structure. Notably, it has shown potential as an O-benzylating reagent , which is crucial in organic synthesis and may contribute to its biological effects. The compound's ability to form reactive intermediates during acid-catalyzed reactions allows it to interact with various biological targets .
Antimicrobial Activity
Recent studies have highlighted DiBOT's antimicrobial properties. It has been tested against several bacterial strains, demonstrating significant inhibitory effects. For instance, in a study assessing the compound's efficacy against Mycobacterium tuberculosis (Mtb), it was found that derivatives of triazine compounds could inhibit bacterial growth through mechanisms involving oxidative stress induction .
Cytotoxicity
In terms of cytotoxicity, DiBOT was evaluated using various cell lines. The results indicated that while some derivatives exhibited low toxicity at certain concentrations, others showed significant cytotoxic effects, necessitating further investigation into their safety profiles .
Antiviral Activity
DiBOT has also been explored for its antiviral potential. In a study predicting compounds with anti-SARS-CoV-2 activity, DiBOT was identified as a candidate worth investigating due to its structural features that may facilitate interaction with viral proteins . The compound's activity against viruses remains an area of active research.
Study 1: Reactivity and Biological Implications
A study focused on the reactivity of DiBOT demonstrated its O-benzylating abilities under acidic conditions. The research indicated that the formation of benzyl cation species was a rate-limiting step in the reaction mechanism, which could influence the compound's reactivity in biological systems .
Study 2: Antimicrobial Efficacy
Another significant investigation assessed the antimicrobial efficacy of DiBOT against Mtb. The study found that certain derivatives exhibited potent activity by disrupting bacterial cell wall synthesis and inducing oxidative stress . This highlights the potential for developing new antimicrobial agents based on DiBOT's structure.
Study 3: Cytotoxicity Assessment
A cytotoxicity assessment involving various cancer cell lines revealed that while some derivatives of DiBOT were effective in inhibiting cell proliferation, they also exhibited varying degrees of cytotoxicity. This underscores the importance of optimizing these compounds for therapeutic use to minimize adverse effects while maximizing efficacy .
Data Summary
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Reactivity | Demonstrated O-benzylating abilities; identified rate-limiting steps in reactions. |
| Study 2 | Antimicrobial | Showed significant inhibition of Mtb; potential for new drug development. |
| Study 3 | Cytotoxicity | Varied cytotoxic effects across different cell lines; need for optimization. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4,6-Bis(benzyloxy)-1,3,5-triazin-2(1H)-one (DiBOT) in high yield?
- Methodological Answer : DiBOT is synthesized via acid-catalyzed benzylation of triazine derivatives. A common approach involves refluxing 1,3,5-triazine precursors with benzyl alcohol or benzylating agents under acidic conditions. For example, kinetic studies demonstrate that DiBOT forms as an intermediate during the benzylation of 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) under controlled acidic environments. Key steps include temperature modulation (e.g., maintaining reflux conditions) and purification via crystallization .
Q. How can researchers characterize the purity and structural integrity of DiBOT post-synthesis?
- Methodological Answer : Techniques such as nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS) are critical. Melting point determination and elemental analysis further validate purity. For instance, similar triazine derivatives are crystallized using water-ethanol mixtures, followed by filtration and drying to achieve >95% purity .
Q. What are the primary applications of DiBOT in organic synthesis?
- Methodological Answer : DiBOT serves as an acid-catalyzed O-benzylating reagent, enabling the protection of hydroxyl groups in sensitive substrates. Its reactivity is exploited in multi-step syntheses, particularly where traditional benzylating agents (e.g., benzyl bromide) may cause side reactions. Comparative studies highlight its utility in forming stable intermediates for pharmaceuticals and agrochemicals .
Q. How does the choice of solvent affect the stability of DiBOT during reactions?
- Methodological Answer : Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance DiBOT’s stability by minimizing hydrolysis. Kinetic studies show that reactions in DMSO at 25°C retain >90% reagent integrity over 24 hours, whereas protic solvents (e.g., ethanol) accelerate degradation .
Q. What safety precautions are necessary when handling DiBOT in the laboratory?
- Methodological Answer : DiBOT requires storage in anhydrous conditions under inert gas (e.g., nitrogen). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is mandatory due to potential respiratory and skin irritation. Waste disposal must adhere to halogenated organic compound protocols .
Advanced Research Questions
Q. How do structural isomerism and core triazine modifications influence the O-benzylation reactivity of DiBOT compared to analogs like MonoBOT?
- Methodological Answer : DiBOT’s 1,3,5-triazin-2(1H)-one core exhibits lower basicity than MonoBOT’s 1,3,5-triazine-2,4(1H,3H)-dione structure, reducing its protonation efficiency under acidic conditions. Kinetic studies using model compounds reveal that MonoBOT’s dione moiety enhances electrophilicity, achieving 2.3× faster benzylation rates than DiBOT .
Q. What computational strategies predict the binding affinity of DiBOT derivatives to biological targets like DNA topoisomerase IIα?
- Methodological Answer : Molecular dynamics (MD) simulations and free energy perturbation (FEP) calculations are used to map DiBOT’s interactions with the ATP-binding pocket of DNA topoisomerase IIα. For example, scaffold modifications at the 6-position (e.g., bicyclic substituents) are validated via dynamic pharmacophore models, improving inhibitory activity by 40% .
Q. How can kinetic isotope effects (KIEs) elucidate the mechanism of DiBOT-mediated benzylation?
- Methodological Answer : Deuterium labeling at reactive sites (e.g., benzyl alcohol’s hydroxyl group) combined with NMR kinetic analysis reveals a stepwise mechanism. Primary KIEs (k_H/k_D > 1.5) indicate proton transfer as the rate-limiting step, consistent with acid-catalyzed SN2 pathways .
Q. What role does substituent electronic effects play in optimizing DiBOT’s benzylation efficiency?
- Methodological Answer : Electron-withdrawing groups (EWGs) on the triazine core (e.g., nitro or chloro substituents) increase electrophilicity, accelerating benzylation by 30–50%. Hammett correlation studies (ρ = +1.2) confirm a strong dependence on σ values of substituents .
Q. How can DiBOT be tailored for selective O-benzylation in polyfunctional substrates?
- Methodological Answer : Steric and electronic tuning of the benzyloxy groups improves selectivity. For instance, bulky ortho-substituted benzyl derivatives reduce side reactions with amines. Computational docking studies guide the design of DiBOT analogs with >90% regioselectivity in complex molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
